molecular formula C22H19ClN4O2S2 B11569113 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}-6-methylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}-6-methylpyrimidine-5-carboxylate

Katalognummer: B11569113
Molekulargewicht: 471.0 g/mol
InChI-Schlüssel: WOFKWHBTDFTXPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a pyrimidine ring

Vorbereitungsmethoden

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The pyrimidine ring is then constructed through cyclization reactions involving appropriate precursors. Industrial production methods often utilize green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole and pyrimidine rings.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzothiazole derivatives and pyrimidine-based molecules. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, benzothiazole derivatives are known for their antimicrobial and anticancer properties .

Conclusion

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Eigenschaften

Molekularformel

C22H19ClN4O2S2

Molekulargewicht

471.0 g/mol

IUPAC-Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C22H19ClN4O2S2/c1-3-29-20(28)19-13(2)24-21(27-22-26-16-6-4-5-7-18(16)31-22)25-17(19)12-30-15-10-8-14(23)9-11-15/h4-11H,3,12H2,1-2H3,(H,24,25,26,27)

InChI-Schlüssel

WOFKWHBTDFTXPI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4S3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.